![molecular formula C14H22ClNO2 B1426305 3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride CAS No. 1219967-80-2](/img/structure/B1426305.png)
3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C14H22ClNO2. For a detailed structural analysis, you may need to refer to a specialized chemical database or literature.Physical And Chemical Properties Analysis
The compound is typically stored in a dry room at room temperature . For more detailed physical and chemical properties, you may need to refer to a specialized chemical database or literature.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives Development
3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride is involved in chemical synthesis processes for producing various compounds. For instance, its structural analogs have been used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals and medicinal compounds (Ghelfi et al., 2003). Similarly, reactions with alkaline methoxide have yielded 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones in satisfactory yields (Franco Bellesia et al., 2001). Furthermore, these compounds have been synthesized as intermediates for more complex chemical structures with potential pharmacological activities.
Antibacterial Activity
The derivatives of pyrrolidine, similar to the one , have been investigated for their antimicrobial properties. For example, novel 4-pyrrolidin-3-cyanopyridine derivatives have shown antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Synthetic Methodology Development
Research has also focused on developing efficient synthetic methodologies for related compounds, which are crucial for medicinal chemistry and material sciences. For instance, efficient synthesis methods for new 1-(alkyl(aryl))-5-(3,3,3-trihalo-2-oxopropylidene)pyrrolidin-2-ones have been reported, demonstrating the flexibility and utility of pyrrolidine derivatives in chemical synthesis (Flores et al., 2008).
Applications in Organic and Material Chemistry
Studies on pyrrolidines and their derivatives extend to various branches of organic and material chemistry. For instance, the synthesis and biological evaluation of oxime-phosphazenes, which are derived from similar structural frameworks, have shown significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in drug development and material sciences (Koran et al., 2013).
Eigenschaften
IUPAC Name |
3-[[4-(2-methoxyethyl)phenoxy]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-9-7-12-2-4-14(5-3-12)17-11-13-6-8-15-10-13;/h2-5,13,15H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSCPXRBPUBBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride | |
CAS RN |
1219967-80-2 | |
| Record name | Pyrrolidine, 3-[[4-(2-methoxyethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



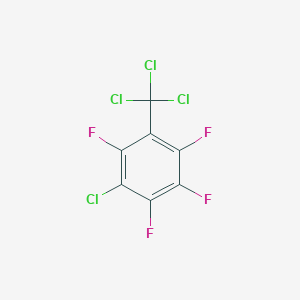
![8-Oxabicyclo[3.2.1]octane-3-methanamine](/img/structure/B1426224.png)
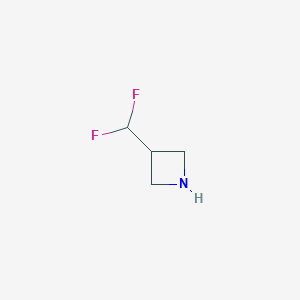
![4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1426232.png)

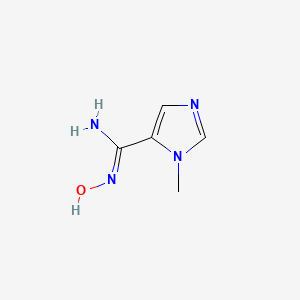
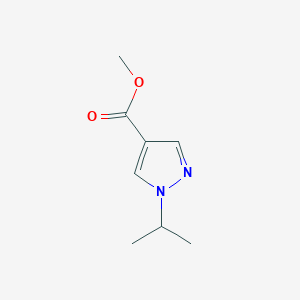
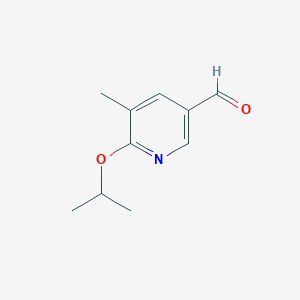
![2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1426238.png)
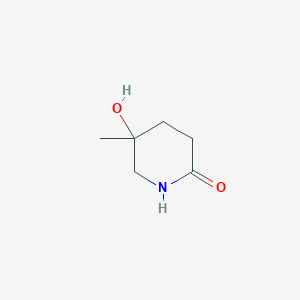
![1H-Pyrazolo[3,4-c]pyridin-5(6H)-one](/img/structure/B1426240.png)
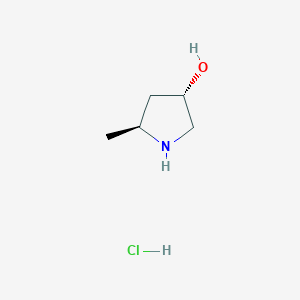
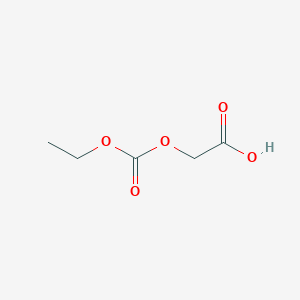
![(E)-[(4-bromophenyl)methylidene][2-(dimethylamino)ethyl]amine](/img/structure/B1426244.png)